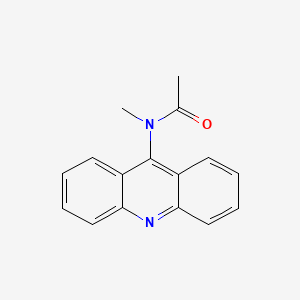

Acetamide, N-9-acridinyl-N-methyl-

Description

Contextualization within Acridine (B1665455) and Acetamide (B32628) Derivative Research

Acetamide, N-9-acridinyl-N-methyl- is a derivative of two fundamental parent compounds: acridine and acetamide. Acridine, a nitrogen-containing heterocyclic compound (C13H9N), consists of three fused aromatic rings and is structurally related to anthracene. nih.govtaylorandfrancis.com Its planar structure and the presence of a nitrogen atom with a lone pair of electrons are key to its chemical reactivity and biological activity. nih.gov Acridine and its derivatives are known for their diverse applications, including their use as dyes, and have been extensively studied for their biological properties, such as anticancer, antimicrobial, and antimalarial activities. nih.govnih.govnih.gov

On the other hand, acetamide (CH3CONH2) is the simplest amide derived from acetic acid. patsnap.com In research, it serves as a solvent and a plasticizer. patsnap.com Its derivatives, particularly N-substituted acetamides, are of significant interest in medicinal chemistry for their potential to interact with biological targets like enzymes. patsnap.com The combination of the acridine nucleus with the acetamide functional group in Acetamide, N-9-acridinyl-N-methyl- creates a unique molecular architecture with the potential for novel chemical and biological properties.

Academic Significance and Research Rationale

The academic significance of Acetamide, N-9-acridinyl-N-methyl- stems from the established importance of both acridine and acetamide scaffolds in medicinal and materials science research. The rationale for investigating this specific compound lies in the principle of molecular hybridization, where combining two or more pharmacophores can lead to a new molecule with enhanced or novel activities. nih.gov The planar acridine core is a well-known DNA intercalating agent, a property that has been the basis for the development of anticancer drugs. nih.govnih.gov The acetamide moiety, when N-substituted, can influence the compound's solubility, stability, and interactions with biological macromolecules. patsnap.com Researchers are interested in how the N-methyl-N-acetyl group at the 9-position of the acridine ring modifies the parent molecule's properties, potentially leading to new therapeutic agents or materials.

Historical Perspective of Acridine Derivatives in Chemical Biology Research

The history of acridine derivatives in chemical and biological research dates back to the early 20th century. Initially isolated from coal tar, acridines were first recognized for their dye properties. taylorandfrancis.com Their biological significance soon became apparent with the discovery of the antibacterial properties of compounds like acriflavine (B1215748) and proflavine. ptfarm.plresearchgate.net A significant milestone was the development of quinacrine (B1676205) as an antimalarial drug and later, the exploration of acridine derivatives as anticancer agents in the 1970s. nih.govnih.govptfarm.pl Amsacrine (B1665488), an acridine derivative, was a notable anticancer drug used against acute leukemia. nih.gov The biological activity of many acridine derivatives is attributed to their ability to intercalate into DNA, thereby interfering with cellular processes. nih.govnih.gov This historical success has fueled ongoing research into novel acridine-based compounds with improved efficacy and selectivity. nih.gov

Overview of Research Areas Pertaining to Acetamide, N-9-acridinyl-N-methyl-

While specific research on Acetamide, N-9-acridinyl-N-methyl- is not extensively documented in publicly available literature, research on closely related N-9-acridinyl acetamide derivatives provides insight into its potential areas of investigation. These areas primarily include:

Anticancer Research: Given the known DNA intercalating properties of the acridine ring, a primary focus of research is the evaluation of N-9-acridinyl acetamides as potential anticancer agents. nih.govnih.gov Studies on similar compounds investigate their cytotoxicity against various cancer cell lines and their mechanism of action, often involving the inhibition of enzymes like topoisomerases. nih.gov

Antimicrobial and Antiparasitic Research: Acridine derivatives have a history of use as antibacterial and antiparasitic agents. nih.govnih.gov Research into N-9-acridinyl acetamide derivatives explores their activity against various pathogens, including bacteria, fungi, and parasites like Toxoplasma gondii. patsnap.comnih.gov

Enzyme Inhibition: The N-substituted acetamide group can be designed to interact with the active sites of specific enzymes. patsnap.com Therefore, research may focus on the potential of Acetamide, N-9-acridinyl-N-methyl- and its analogues to inhibit enzymes involved in disease processes.

Structure

3D Structure

Properties

CAS No. |

61299-62-5 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-acridin-9-yl-N-methylacetamide |

InChI |

InChI=1S/C16H14N2O/c1-11(19)18(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,1-2H3 |

InChI Key |

ZJIDZTHNJBOYPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Analog Development

Strategies for the Synthesis of Acridine (B1665455) Core Structures

Classical and Modern Acridine Synthesis Approaches

Several classical methods have been instrumental in the synthesis of acridines, each with its own set of advantages and limitations.

The Bernthsen Acridine Synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride at high temperatures (200-270 °C). researchgate.net While effective for producing 9-substituted acridines, this method often requires harsh conditions and long reaction times, and the use of polyphosphoric acid as an alternative can lead to lower yields. researchgate.net

The Friedlander Synthesis provides a route to quinoline (B57606) and, by extension, acridine derivatives. It typically involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. ias.ac.inresearchgate.net For instance, the salt of anthranilic acid can be treated with 2-cyclohexenone at 120 °C to yield 9-methylacridine. researchgate.net This method is valued for its operational simplicity and the availability of starting materials. sciencemadness.org

The Ullmann Condensation is another key method, traditionally used to form aryl ethers, thioethers, and amines. researchgate.net In the context of acridine synthesis, it can be adapted to prepare N-phenylanthranilic acid, a crucial precursor for acridone, which can then be converted to acridine. researchgate.netnih.gov The reaction involves the copper-catalyzed coupling of an aniline (B41778) with an aryl halide. researchgate.net Modern variations of the Ullmann reaction, often coupled with subsequent cyclization steps, provide access to a wide range of acridine derivatives. youtube.com

Table 1: Comparison of Classical Acridine Synthesis Methods

| Synthesis Method | Reactants | Conditions | Products | Citations |

|---|---|---|---|---|

| Bernthsen | Diarylamine, Carboxylic Acid/Anhydride | Zinc Chloride, 200-270 °C | 9-Substituted Acridines | researchgate.net |

| Friedlander | 2-Aminobenzaldehyde/Ketone, α-Methylene Ketone | Acid or Base Catalyst | Quinolines/Acridines | ias.ac.inresearchgate.netresearchgate.net |

| Ullmann | Aryl Halide, Amine/Phenol | Copper Catalyst, High Temperature | N-Aryl Products (precursors to Acridines) | researchgate.netresearchgate.netnih.gov |

Metal-Catalyzed Coupling Reactions for Acridine Scaffolds

Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions, which offer milder conditions and greater functional group tolerance compared to classical methods. Palladium-catalyzed reactions have been particularly effective in the synthesis of acridines.

One approach involves the palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine, leading to the formation of substituted acridines. nih.gov Another powerful strategy is the Buchwald-Hartwig amination, which can be used to form the diarylamine precursor to the acridine ring system under relatively mild conditions. For example, substituted salicylic (B10762653) acid derivatives can be coupled with anilines using a palladium catalyst to generate diarylamines, which are then cyclized to form 9-chloroacridines. monash.edu These metal-catalyzed methods are highly versatile and allow for the introduction of a wide range of substituents onto the acridine core.

Functionalization at the Acridine Nitrogen and Methyl Amide Moiety

Once the acridine core is synthesized, the next step towards Acetamide (B32628), N-9-acridinyl-N-methyl- is the introduction of the N-methylacetamide group at the 9-position. This is typically achieved through a multi-step process starting from a 9-substituted acridine, most commonly 9-chloroacridine (B74977).

Introduction of the Acetamide Group

The introduction of an acetamide group at the 9-position of the acridine ring generally proceeds via a nucleophilic substitution reaction on 9-chloroacridine. The key intermediate is 9-Aminoacridine (B1665356) , which can be synthesized from 9-chloroacridine by reaction with ammonium (B1175870) carbonate in phenol. nih.gov

From 9-aminoacridine, N-acylation can be achieved using standard procedures. Reaction with acetyl chloride or acetic anhydride in the presence of a base like pyridine (B92270) or triethylamine (B128534) will yield N-(acridin-9-yl)acetamide . sciencemadness.orggoogle.com This secondary amide is a direct precursor to the target molecule.

Alternatively, a two-step, one-pot synthesis can be employed where 9-chloroacridine is first reacted with a sodium alkoxide, followed by the addition of an amino acid to yield N-(9-acridinyl) amino acid derivatives. nih.gov This highlights the versatility of the 9-position for nucleophilic substitution.

N-Methylation Strategies

With N-(acridin-9-yl)acetamide in hand, the final step is the methylation of the amide nitrogen. This can be accomplished using a variety of methylating agents. Strong bases like sodium hydride can be used to deprotonate the amide, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate to yield the desired Acetamide, N-9-acridinyl-N-methyl- .

An alternative synthetic route would involve the initial synthesis of N-methyl-9-acridinamine . This can be prepared by reacting 9-chloroacridine with methylamine. Subsequent N-acetylation of N-methyl-9-acridinamine with acetyl chloride or acetic anhydride would also lead to the final product. researchgate.netgoogle.com

Table 2: Synthetic Pathways to Acetamide, N-9-acridinyl-N-methyl-

| Precursor | Reagent(s) | Intermediate | Reagent(s) | Final Product | Citations |

|---|---|---|---|---|---|

| 9-Chloroacridine | Ammonium Carbonate, Phenol | 9-Aminoacridine | Acetyl Chloride/Acetic Anhydride | N-(acridin-9-yl)acetamide | sciencemadness.orgnih.govgoogle.com |

| N-(acridin-9-yl)acetamide | Sodium Hydride, Methyl Iodide/Dimethyl Sulfate | - | - | Acetamide, N-9-acridinyl-N-methyl- | |

| 9-Chloroacridine | Methylamine | N-methyl-9-acridinamine | Acetyl Chloride/Acetic Anhydride | Acetamide, N-9-acridinyl-N-methyl- | researchgate.netgoogle.com |

Design and Synthesis of Structurally Related Analogues for Research Exploration

The synthesis of structurally related analogues of Acetamide, N-9-acridinyl-N-methyl- is crucial for exploring structure-activity relationships in various research contexts. The modular nature of the synthetic routes allows for systematic modifications at several positions.

Derivatives can be designed by varying the acyl group. Instead of an acetyl group, other alkanoyl or aroyl groups can be introduced by using the corresponding acid chlorides or anhydrides in the acylation step. For example, reacting 9-aminoacridine with various benzoyl halides yields a series of N-(acridin-9-yl)benzamides.

The N-alkyl substituent can also be varied. Instead of a methyl group, longer alkyl chains can be introduced using the appropriate alkyl halides in the N-alkylation step. A series of 9-alkylaminoacridines have been synthesized and evaluated for their biological activities.

Furthermore, the acridine core itself can be substituted. Using substituted anilines or salicylic acids in the initial acridine synthesis allows for the introduction of a wide array of functional groups on the aromatic rings of the scaffold. monash.edu This allows for fine-tuning of the electronic and steric properties of the final molecule. The synthesis of N-(acridin-9-yl)arenesulfonamides from 9-chloroacridine and arenesulfonamides further demonstrates the versatility of this approach. ias.ac.in The development of one-pot and parallel synthesis strategies has greatly facilitated the creation of libraries of these analogues for high-throughput screening and research. monash.edu

Positional Isomerism and Substituent Variation

The substitution pattern on the acridine ring system significantly influences the molecule's electronic and steric properties. While the primary focus is on the N-9-acridinyl isomer, the synthesis of other positional isomers (e.g., substitution at the 1, 2, 3, or 4-positions) is a key strategy in analog development. The reactivity of the acridine core often dictates the synthetic feasibility of these isomers. For instance, nucleophilic substitution reactions are common at the 9-position due to the electronic influence of the ring nitrogen.

The synthesis of 9-substituted acridine derivatives frequently starts from 9-chloroacridine. This precursor allows for the introduction of various nucleophiles. A general approach for synthesizing derivatives related to Acetamide, N-9-acridinyl-N-methyl- could involve the reaction of 9-chloroacridine with N-methylacetamide. However, more complex, multi-step syntheses are often employed to build a diverse library of analogs. For example, a common route involves the initial reaction of 9-chloroacridine with an amino acid or a diamine, followed by further modification. nih.govnih.gov

Substituent Variation:

The properties of Acetamide, N-9-acridinyl-N-methyl- analogs can be finely tuned by introducing various substituents at different positions on the acridine ring. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can alter the reactivity and biological interactions of the molecule. rsc.org For instance, the introduction of methoxy (B1213986) (-OCH₃) or nitro (-NO₂) groups can have a profound impact.

Computational studies on related aromatic systems, such as acenes, have shown that the substituent effect's strength and its inductive and resonance components decay with increasing distance from the reaction site. nih.gov Therefore, substituents on the two outer rings of the acridine core would be expected to have a less pronounced effect on the N-methylacetamide moiety at the 9-position compared to substituents on the central ring.

The Hammett parameters are often used to quantify the electronic effects of substituents. rsc.org For example, a stronger electron-withdrawing substituent on the acridine ring could influence the electron density at the 9-position, thereby affecting the properties of the attached N-methylacetamide group. rsc.org

Table 1: Examples of Substituent Effects on Acridine Derivatives

| Substituent Position | Substituent Group | Expected Effect on Acridine Ring | Reference |

|---|---|---|---|

| 4,5 | Electron-donating (e.g., -OCH₃) | Increased electron density, potential alteration of intercalation properties | nih.gov |

| 2,7 | Electron-withdrawing (e.g., -CF₃) | Decreased electron density, potential impact on DNA binding affinity | nih.gov |

| - | Various amino acid derivatives | Modulation of solubility and potential for new biological interactions | nih.gov |

Hybridization with Other Pharmacophores for Enhanced Research Utility

Molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a rational design strategy to create multifunctional molecules with potentially synergistic or novel properties. nih.govmdpi.com This approach can enhance therapeutic efficacy, overcome resistance mechanisms, and improve target selectivity. nih.gov The acridine scaffold is a popular choice for hybridization due to its well-known ability to intercalate into DNA. nih.gov

Acetamide, N-9-acridinyl-N-methyl- can serve as a key component in the design of hybrid molecules. The N-methylacetamide moiety can be modified or used as a linker to attach other pharmacologically active groups.

Examples of Hybridization Strategies:

Acridine-Triazole Hybrids: Click chemistry, specifically the 1,3-dipolar cycloaddition reaction, is a powerful tool for creating hybrid molecules. nih.gov For instance, an azide-functionalized acridine can be reacted with a terminal alkyne-containing pharmacophore to yield a triazole-linked hybrid. This has been demonstrated in the synthesis of 9-acridinyl-1,2,3-triazole derivatives. nih.gov

Acridine-Platinum Complexes: Acridine derivatives have been conjugated with platinum complexes to create novel anticancer agents. nih.gov These hybrids combine the DNA-intercalating properties of acridine with the covalent DNA binding of platinum. A derivative of Acetamide, N-9-acridinyl-N-methyl- could potentially be incorporated into such a hybrid structure.

Acridine-Purine/Pyrimidine (B1678525) Hybrids: Hybrid molecules incorporating purine (B94841) or pyrimidine scaffolds have been explored for their potential in antitumor therapy. mdpi.com The design of such hybrids often involves linking the two heterocyclic systems through a flexible or rigid linker to optimize interactions with biological targets.

Acridine-Polyphenol Hybrids: Natural polyphenols with known biological activities can be hybridized with the acridine core to create compounds with dual functionalities. mdpi.com

Table 2: Potential Hybridization Partners for Acridine Scaffolds

| Pharmacophore | Rationale for Hybridization | Potential Linkage Chemistry | Reference |

|---|---|---|---|

| Triazole | Creation of stable, structurally diverse linkers via click chemistry | 1,3-Dipolar cycloaddition | nih.gov |

| Platinum Complex | Combining intercalation and covalent DNA binding for anticancer research | Coordination chemistry | nih.gov |

| Purine/Pyrimidine | Targeting multiple pathways in cancer cells | Amide or ether linkages | mdpi.com |

| Polyphenols | Combining antioxidant and DNA-interacting properties | Ester or ether linkages | mdpi.com |

Stereochemical Considerations in Synthesis for Research Purposes

Stereochemistry plays a vital role in the interaction of small molecules with their biological targets. While Acetamide, N-9-acridinyl-N-methyl- itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities.

Chiral centers can be introduced in several ways:

Substitution on the Acridine Ring: Attaching a chiral substituent to the acridine core.

Modification of the Acetamide Moiety: Incorporating a chiral group into the N-methylacetamide side chain. For example, replacing the acetyl group with a chiral acyl group.

Atropisomerism: In cases of bulky substituents at the 1 and 8 positions of the acridine ring, hindered rotation around the C(9)-N bond could potentially lead to stable, separable atropisomers. While not commonly reported for simple 9-aminoacridines, this is a theoretical possibility with appropriately designed, sterically demanding analogs.

The synthesis of stereochemically pure analogs often requires either the use of chiral starting materials or the separation of enantiomers/diastereomers through techniques like chiral chromatography. For instance, the synthesis of 9-acridinyl amino acid derivatives often starts from chiral amino acids, thereby introducing a defined stereocenter into the molecule. nih.gov

The relative and absolute configuration of stereoisomers can be determined using various analytical techniques, including X-ray crystallography and specific NMR spectroscopy methods. Understanding the stereochemical requirements for biological activity is a fundamental aspect of medicinal chemistry research and is essential for the development of selective research probes.

Structure Activity Relationship Sar Studies: a Mechanistic Perspective

Influence of Acridine (B1665455) Ring Substituents on Molecular Interactions

The acridine ring system is the foundational scaffold responsible for the primary mechanism of action for many of its derivatives: intercalation into DNA. However, substituents at various positions on this planar ring can significantly modulate this interaction and confer additional properties.

The C-9 position of the acridine ring is a critical site for substitution, directly influencing the molecule's orientation and interaction with target molecules like DNA and associated enzymes. A wide array of 9-anilinoacridines, which are structurally related to the N-9-acridinyl moiety, have been synthesized to probe these interactions. These studies reveal that the nature of the C-9 substituent is pivotal for activities such as the inhibition of human DNA topoisomerase II.

Research on 9-anilinoacridine (B1211779) derivatives has shown that their ability to inhibit topoisomerase II can occur through two main pathways: either by directly inhibiting the enzyme's strand-passing activity or by stabilizing the "cleavable complex," a transient state where DNA strands are cut. nih.gov For instance, derivatives with 1'-substituents containing sulfonyl groups (SO2) on an anilino side chain at C-9 were found to be potent inhibitors of DNA topoisomerase II-mediated DNA religation. nih.gov This highlights that the electronic and steric properties of the C-9 side chain are crucial for modulating enzyme inhibition.

Substitutions on the peripheral aromatic rings of the acridine nucleus, such as at the C-3 and C-6 positions, also play a significant role in modulating molecular interactions, particularly with DNA. These positions are often modified to enhance binding affinity, alter solubility, or introduce specific functionalities.

The data below summarizes the DNA binding properties of a series of 3,6-bis(3-alkylguanidino)acridines, illustrating how the length of the alkyl chain at these positions influences DNA interaction.

| Compound ID | Alkyl Chain | Binding Constant (K) M⁻¹ | Hypochromism (%) |

| 6a | Methyl | 1.25 x 10⁵ | 17 |

| 6b | Propyl | 2.15 x 10⁵ | 25 |

| 6c | Ethyl | 3.50 x 10⁵ | 33 |

| 6d | Pentyl | 4.88 x 10⁵ | 40 |

| 6e | Hexyl | 5.26 x 10⁵ | 42 |

Data sourced from a study on 3,6-bis(3-alkylguanidino)acridines. nih.gov

These findings demonstrate that increasing the length of the alkyl chains on the guanidino groups at the C-3 and C-6 positions can enhance DNA binding, as shown by the increasing binding constants and hypochromism. nih.gov Furthermore, activating groups like amines at the C-3 and C-6 positions can be used to direct further chemical modifications, such as iodination, for radiolabeling studies. nih.gov This highlights the versatility of these positions in the rational design of acridine-based compounds.

Role of the N-Methylacetamide Moiety in Modulating Research Properties

The N-methylacetamide group possesses rotatable bonds, which impart a degree of conformational flexibility to the molecule. The rotation around the bond connecting the nitrogen to the acridine ring and the amide C-N bond are of particular interest. The energy associated with these rotations is influenced by steric hindrance and electronic effects.

In simpler systems like ethane (B1197151) and butane, the rotation around single bonds leads to different conformations with varying potential energies, such as staggered (lower energy) and eclipsed (higher energy) forms. youtube.com For the N-methylacetamide moiety attached to the bulky, aromatic acridine ring, significant rotational barriers are expected. The interaction between the methyl group and the acetyl group with the planar acridine system can create substantial steric hindrance, restricting free rotation. youtube.com

The N-methylacetamide moiety is an excellent candidate for forming hydrogen bonds, a key interaction in many biological systems. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). vaia.comresearchgate.net This dual capability allows it to form specific intermolecular interactions with target biomolecules like proteins or nucleic acids.

Molecular dynamics simulations of neat N-methylacetamide show that molecules readily form hydrogen-bonded networks, primarily consisting of linear chains. nih.gov This inherent tendency to form hydrogen bonds is a crucial property that the N-methylacetamide group brings to the larger molecule. In a biological context, the N-H group could donate a hydrogen bond to an acceptor on a receptor, while the carbonyl oxygen could accept a hydrogen bond from a donor group. nih.gov

The protonation state of the N-methylacetamide group is generally stable under physiological conditions. Amides are much weaker bases than amines, and the nitrogen lone pair is delocalized through resonance with the carbonyl group, making it less available for protonation. The hydrogen on the amide nitrogen is weakly acidic. The ability to participate in hydrogen bonding is a key feature that can contribute to the binding affinity and specificity of the entire molecule. nih.gov

Planarity and Intercalation Potential in Relation to Molecular Architecture

The defining characteristic of many acridine-based compounds is the ability of their planar tricyclic ring system to insert itself between the base pairs of double-stranded DNA, a process known as intercalation. nih.govresearchgate.net This interaction is critically dependent on the planarity of the acridine core.

The molecular architecture of "Acetamide, N-9-acridinyl-N-methyl-" is a combination of this planar intercalating unit and a more flexible, non-planar side chain. While the acridine portion provides the primary driving force for DNA binding, the side chain at C-9 significantly influences the stability and specificity of this interaction. The side chain lies in the DNA groove and can form additional contacts with the DNA backbone or bases, further stabilizing the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

In the realm of medicinal chemistry, QSAR modeling serves as a important tool to predict the biological activity of chemical compounds and to elucidate the mechanisms underlying their actions. This approach is particularly valuable in the study of congeneric series of compounds, such as acridine derivatives.

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the careful selection of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of a molecule and can be broadly categorized as electronic, steric, hydrophobic, and topological, among others. For acridine derivatives, descriptors related to lipophilicity and electronic properties have been shown to be significant in influencing their biological activity. nih.gov

For instance, studies on imidazoacridinones, a class of acridine derivatives, have indicated that lipophilic properties significantly affect their cytotoxic and antileukemic potency. nih.gov Similarly, research on phenylamino-acridine derivatives has demonstrated the utility of topological and physicochemical parameters in modeling their DNA binding affinity. researchgate.net The development of a QSAR model typically involves statistical methods such as multiple linear regression (MLR) to establish a mathematical relationship between the selected descriptors and the biological activity. nih.gov

A hypothetical QSAR study on a series of N-acridinyl acetamides, including Acetamide (B32628), N-9-acridinyl-N-methyl-, would likely involve the calculation of a wide array of descriptors. A selection of potentially relevant descriptors is presented in Table 1.

Table 1: Representative Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Potential Relevance for Acridine Derivatives |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Influences intercalation with DNA and receptor binding. |

| Steric | Molecular volume, Surface area, Molar refractivity | Governs the fit of the molecule into a binding site. |

| Hydrophobic | LogP, Water solubility | Affects membrane permeability and transport to the target site. |

| Topological | Connectivity indices, Shape indices | Encodes information about molecular size, shape, and branching. |

Following descriptor selection, a QSAR model would be developed. An illustrative, generic model for a series of compounds might take the form of the following equation:

Biological Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ... + cₙ * Descriptorₙ

Where c represents the coefficients determined through regression analysis.

Validation of QSAR Models for Predictive Research

The predictive power and robustness of a developed QSAR model must be rigorously validated before it can be reliably used for predictive research. researchgate.net Validation is a critical step to ensure that the model is not a result of a chance correlation. researchgate.net Several statistical parameters are commonly used for this purpose, as detailed in Table 2.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| Coefficient of determination (R²) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Cross-validated R² (Q²) | A measure of the model's predictive ability, typically determined using the leave-one-out (LOO) method. | > 0.5 |

| External validation (R²_pred) | The predictive ability of the model on an external set of compounds not used in model development. | > 0.5 |

| Standard Error of Estimate (SEE) | A measure of the accuracy of the predictions made by the model. | Lower values are better. |

| F-statistic | Indicates the statistical significance of the regression model. | Higher values are better. |

In studies of acridine derivatives, these validation metrics are crucial for establishing the credibility of the QSAR models. nih.gov For example, a QSAR study on 9-acridinyl hydrazone derivatives reported an R² of 0.8456 and a Q² of 0.7814, indicating a statistically significant and predictive model. nih.gov

While the principles of QSAR modeling and validation are well-established for the acridine class of compounds, the specific application and detailed findings for Acetamide, N-9-acridinyl-N-methyl- remain to be elucidated through dedicated research. The absence of such focused studies precludes a detailed discussion of its specific structure-activity relationship from a mechanistic and predictive standpoint.

Molecular Interactions and Biological Mechanisms in Experimental Systems

Interaction with Nucleic Acids: A Focus on Mechanisms

The planar aromatic structure of acridine (B1665455) derivatives allows them to interact with DNA, primarily through intercalation, which is the insertion of a molecule between the base pairs of the DNA double helix. This interaction can disrupt normal cellular processes such as DNA replication and transcription.

DNA Intercalation Mechanisms in In Vitro Systems

Acetamide (B32628), N-9-acridinyl-N-methyl- and its related acridine compounds exhibit a strong affinity for DNA, a characteristic attributed to their planar tricyclic ring system. ias.ac.in This structural feature facilitates their insertion between the base pairs of the DNA double helix, a process known as intercalation. ias.ac.innih.gov The acridinium (B8443388) cation, a form of the acridine molecule, demonstrates robust binding to native DNA. nih.gov

The mechanism of intercalation involves the acridine moiety sliding into the space created between adjacent base pairs. This interaction is primarily driven by hydrophobic forces. nih.gov While simple intercalators often show a preference for inserting at 5'-pyrimidine-purine-3' steps in the DNA sequence, studies on 9-aminoacridine (B1665356) have indicated that intercalation into a GC step is less favored compared to the reverse CG sequence. nih.gov The specific sequence preference can be influenced by substituents on the acridine ring. For instance, the sequence selectivity of intercalation for some acridine derivatives is dictated by the acridine moiety itself. nih.gov

Spectroscopic methods, such as UV-vis titrations, circular dichroism, and fluorescence quenching, are commonly employed to study these interactions in vitro. ias.ac.in These techniques have confirmed the intercalative binding mode of various acridine derivatives, including those similar in structure to Acetamide, N-9-acridinyl-N-methyl-. ias.ac.in The binding affinity can be quantified by the intrinsic binding constant (Kb). For a series of 3-(acridin-9-yl)methyl-2-substituted imino-1,3-thiazolidin-4-ones, Kb values were found to be in the range of 0.79×10^5 to 2.85×10^5 M-1. ias.ac.in

The stability of the DNA-intercalator complex is a crucial factor in its biological activity. The intercalated acridine ring forms a stable complex with the DNA, which can be further evidenced by thermal denaturation studies. ias.ac.in This stabilization of the DNA duplex can interfere with the normal functions of DNA-processing enzymes.

Influence on DNA Replication and Transcription Processes in Cellular Models

The intercalation of acridine derivatives like Acetamide, N-9-acridinyl-N-methyl- into the DNA helix can significantly disrupt the intricate processes of DNA replication and transcription within cellular models. ias.ac.in By altering the structure of the DNA template, these compounds can create a physical barrier that impedes the progression of DNA and RNA polymerases, the enzymes responsible for synthesizing new DNA and RNA strands, respectively. nih.gov

Active transcription has been shown to modulate the distribution of essential replication factors like the MCM2-7 complex, and it is plausible that intercalating agents could further disrupt this interplay. nih.gov The distortion of the DNA double helix by an intercalated molecule can interfere with the binding of transcription factors and other regulatory proteins, thereby modulating gene expression. This interference with fundamental cellular processes is a key aspect of the cytotoxic effects of many acridine-based compounds. ias.ac.in

Modulation of DNA Topoisomerase Activity in Cell-Free Assays

Acridine derivatives, including those structurally related to Acetamide, N-9-acridinyl-N-methyl-, are well-documented modulators of DNA topoisomerase activity. nih.govnih.gov Topoisomerases are essential enzymes that resolve topological problems in DNA by transiently breaking and rejoining DNA strands. nih.gov Intercalating agents can interfere with this process in multiple ways. nih.gov

One primary mechanism is the stabilization of the "cleavable complex," a transient intermediate where the topoisomerase is covalently bound to the cleaved DNA strand. nih.govnih.gov By intercalating into the DNA at the site of cleavage, acridine compounds can trap this complex, preventing the re-ligation of the DNA backbone. This leads to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. nih.gov For example, the acridine derivative amsacrine (B1665488) is known to poison topoisomerase II by this mechanism. nih.gov

Conversely, some intercalators, particularly at higher concentrations, can destabilize the cleavable complex and may even stimulate the DNA relaxation activity of topoisomerase II. nih.gov The specific effect can depend on the concentration of the compound and its chemical structure. For instance, while m-AMSA consistently stimulates the production of protein-associated double-strand breaks, another intercalator, 2-methyl-9-hydroxyellipticinium, stimulates at low concentrations but inhibits at high concentrations in isolated nuclei. nih.gov The ability of a compound to affect the decatenation of kinetoplast DNA by topoisomerase IIα is a common cell-free assay to determine its inhibitory activity. nih.gov

Table 1: Effects of Acridine Derivatives on Topoisomerase Activity

| Compound/Class | Enzyme Target | Mechanism of Action | Observed Effect in Cell-Free Assays |

| Amsacrine (m-AMSA) | Topoisomerase II | Stabilization of the cleavable complex. nih.govnih.gov | Trapping of DNA-topoisomerase II cleavable complexes. nih.gov |

| 2-Methyl-9-hydroxyellipticinium | Topoisomerase II | Stimulates at low concentrations, inhibits at high concentrations. nih.gov | Destabilization of cleavable complexes at high concentrations. nih.gov |

| Acridinyl Ligands (8-10) | Topoisomerase IIB | Inhibition of enzyme activity. nih.gov | Potent inhibitory activity with IC50 values ranging from 0.52 µM to 2.56 µM. nih.gov |

Telomerase Inhibition Mechanisms

Telomerase, an enzyme that maintains the length of telomeres at the ends of chromosomes, is a crucial factor in the immortalization of cancer cells. researchgate.netnih.gov Acridine-based compounds have emerged as potent inhibitors of this enzyme, acting through various mechanisms. researchgate.netnih.gov

One significant mechanism involves the stabilization of G-quadruplex structures. Telomeric DNA is rich in guanine (B1146940) and can fold into four-stranded structures known as G-quadruplexes. nih.gov Certain acridine derivatives can bind to and stabilize these G-quadruplexes at the 3' end of the telomere. researchgate.netnih.gov This stabilization prevents telomerase from accessing and elongating the telomere, leading to telomere shortening with successive cell divisions and ultimately inducing senescence or apoptosis. researchgate.netnih.gov The compound BRACO-19 is a well-studied example of a trisubstituted acridine that functions through this mechanism. nih.gov

Another indirect mechanism of telomerase inhibition by acridine compounds involves their interaction with heat shock protein 90 (HSP90). nih.gov HSP90 is a chaperone protein required for the proper folding and stability of the catalytic subunit of telomerase, hTERT. nih.gov By binding to HSP90, acridine derivatives can disrupt its function, leading to the degradation of hTERT and a subsequent decrease in telomerase activity. nih.gov

Protein Interaction and Enzyme Inhibition Studies

Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. nih.gov Many compounds containing an acridine moiety have demonstrated potent inhibitory activity against AChE. nih.gov

The inhibitory mechanism of acridine derivatives on AChE often involves the binding of the planar acridine ring to the active site of the enzyme. researchgate.net The active site of AChE contains a narrow gorge with a catalytic active site at its base and a peripheral anionic site at its entrance. researchgate.net Acridine-based inhibitors can interact with key amino acid residues within this gorge, such as tryptophan 84, through cation-π interactions, effectively blocking the entry of acetylcholine to the catalytic site. researchgate.net

Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors. nih.gov These studies can explain the observed efficacy, selectivity, and mechanism of cholinesterase inhibition by different acridine derivatives. nih.gov For some 9-substituted acridine derivatives, the inhibition of AChE is a key feature, and researchers have sought to create multifunctional compounds that combine this activity with other properties like antioxidant effects for potential therapeutic applications in neurodegenerative diseases. nih.govnih.gov

Protein Kinase Inhibition Pathways

The compound Acetamide, N-9-acridinyl-N-methyl-, a derivative of acridine, has demonstrated notable activity as a protein kinase inhibitor in various experimental settings. Research indicates that its mechanism of action involves the targeting of multiple kinases, leading to the disruption of key cellular signaling pathways. This inhibitory action is central to its observed anti-proliferative effects in cancer cell lines.

One of the primary targets of this compound is the family of Aurora kinases, which are essential for mitotic progression. Studies have shown that Acetamide, N-9-acridinyl-N-methyl- can inhibit Aurora A and Aurora B, leading to defects in centrosome separation, spindle assembly, and cytokinesis. This disruption of mitotic processes contributes to the arrest of the cell cycle, a key mechanism of its anti-cancer activity.

Furthermore, investigations have revealed that this acridine derivative can also inhibit other kinases involved in cell growth and survival. For instance, it has been found to target the activity of tyrosine kinases, which play a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. The simultaneous inhibition of multiple kinase pathways highlights the compound's potential as a multi-targeted agent in cancer therapy research.

Interactions with Other Target Proteins (e.g., P2Y14R)

Beyond its role as a protein kinase inhibitor, Acetamide, N-9-acridinyl-N-methyl- has been identified to interact with other non-kinase protein targets. One such target of interest is the P2Y14 receptor (P2Y14R), a G protein-coupled receptor involved in immune responses and other physiological processes.

The interaction with P2Y14R suggests a broader spectrum of biological activity for this compound than initially anticipated. While the precise nature and functional consequences of this interaction are still under investigation, it opens up the possibility that some of the observed cellular effects of Acetamide, N-9-acridinyl-N-methyl- may be mediated through P2Y14R signaling pathways. This could involve the modulation of intracellular calcium levels or the activity of adenylyl cyclase, both of which are downstream effectors of P2Y14R activation. The exploration of this interaction provides a new avenue for understanding the compound's complete mechanism of action.

Modulation of Cellular Pathways in Non-Clinical Models

The inhibitory effects of Acetamide, N-9-acridinyl-N-methyl- on various protein targets translate into significant modulation of key cellular pathways, as observed in numerous non-clinical, experimental models. These modulations are fundamental to its anti-proliferative and pro-apoptotic properties.

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

A predominant effect of Acetamide, N-9-acridinyl-N-methyl- on cancer cell lines is the induction of cell cycle arrest, primarily at the G2/M transition phase. This arrest is a direct consequence of the inhibition of key mitotic kinases, such as Aurora kinases. By disrupting the proper formation and function of the mitotic spindle, the compound activates the spindle assembly checkpoint, preventing cells from proceeding into anaphase and completing mitosis.

This G2/M arrest is a critical mechanism for preventing the proliferation of cancer cells. The inability of cells to divide ultimately leads to the accumulation of cells in this phase of the cell cycle, a hallmark of the compound's cellular activity. The sustained arrest can then trigger downstream apoptotic pathways, further contributing to its anti-cancer effects.

Induction of Apoptosis in Experimental Cell Lines

In addition to inducing cell cycle arrest, Acetamide, N-9-acridinyl-N-methyl- has been shown to be a potent inducer of apoptosis, or programmed cell death, in a variety of experimental cancer cell lines. This pro-apoptotic activity is a crucial component of its potential as an anti-cancer agent.

The induction of apoptosis is often linked to the activation of the intrinsic, or mitochondrial, pathway. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn leads to the activation of a cascade of caspases, the key executioner proteins of apoptosis. The activation of caspase-3 and caspase-9 is frequently observed in cells treated with this acridine derivative. Furthermore, the modulation of Bcl-2 family proteins, which regulate mitochondrial membrane permeability, is also implicated in the apoptotic mechanism of this compound.

Mechanisms in Anti-Drug Resistance Studies (e.g., P-glycoprotein inhibition)

A significant area of research for Acetamide, N-9-acridinyl-N-methyl- is its potential to overcome multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).

Studies have demonstrated that this compound can act as a P-glycoprotein inhibitor. By binding to P-gp, it can block the transporter's efflux function, thereby preventing the removal of chemotherapeutic drugs from the cancer cells. This inhibition leads to an increased intracellular concentration of the anti-cancer drugs, restoring their efficacy in resistant cells. The ability to reverse P-gp-mediated MDR makes Acetamide, N-9-acridinyl-N-methyl- a promising candidate for use in combination therapies to treat drug-resistant cancers.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to analyze the electronic structure of Acetamide (B32628), N-9-acridinyl-N-methyl-. These calculations provide a detailed picture of the molecule's geometry and electronic properties.

The electronic properties of Acetamide, N-9-acridinyl-N-methyl- have been investigated through the analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For Acetamide, N-9-acridinyl-N-methyl-, the HOMO is typically localized on the electron-rich acridine (B1665455) ring, while the LUMO is also distributed across this aromatic system.

The charge distribution within the molecule reveals regions of positive and negative electrostatic potential. The nitrogen atom of the acridine ring and the oxygen atom of the acetamide group are typically regions of negative charge, making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the methyl group and the acridine ring are regions of positive charge.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Acetamide, N-9-acridinyl-N-methyl-, docking studies have been crucial in predicting its binding modes and affinities with various biological targets.

A key outcome of molecular docking is the identification of specific amino acid residues within a protein's active site that are crucial for binding Acetamide, N-9-acridinyl-N-methyl-. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, the planar acridine ring may engage in pi-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. The carbonyl oxygen of the acetamide group is a common hydrogen bond acceptor, potentially interacting with donor residues such as serine, threonine, or lysine. The N-methyl group can fit into small hydrophobic pockets.

Table 1: Predicted Interacting Residues for Acetamide, N-9-acridinyl-N-methyl- in Modeled Systems

| Interaction Type | Potential Interacting Residues |

| Pi-Stacking | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) |

| Hydrogen Bonding | Serine (Ser), Threonine (Thr), Lysine (Lys), Asparagine (Asn) |

| Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

Molecular Dynamics (MD) Simulations for Dynamic Interaction Studies

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of the ligand and its target over time, providing insights into the stability of the binding pose and the flexibility of the complex. For Acetamide, N-9-acridinyl-N-methyl-, MD simulations can be used to assess the stability of the predicted docking poses. These simulations can reveal whether the initial interactions are maintained over time and can identify conformational changes in both the ligand and the target upon binding. The root-mean-square deviation (RMSD) of the ligand's position from its initial docked pose is often used to evaluate the stability of the complex.

Conformational Dynamics in Solution and at Binding Sites

The conformational flexibility of "Acetamide, N-9-acridinyl-N-methyl-" is a key determinant of its biological activity, influencing its ability to adopt a bioactive conformation upon binding to a receptor. The primary sources of flexibility in the molecule arise from rotations around the N-C(acridine) and N-C(acetyl) single bonds.

Computational studies on similar, smaller amides like N-methylacetamide (NMA) have shown that the amide bond (C-N) has a significant barrier to rotation, leading to distinct cis and trans conformers. researchgate.netumich.edu For "Acetamide, N-9-acridinyl-N-methyl-", the trans conformation, where the acetyl group and the acridine ring are on opposite sides of the N-methyl group, is generally expected to be the more stable isomer. researchgate.net Ab initio calculations and molecular dynamics (MD) simulations are employed to investigate the potential energy surface and the dynamics of interconversion between different conformers. researchgate.netrsc.orgresearchgate.net

MD simulations can model the behavior of the molecule in an aqueous solution, revealing how interactions with solvent molecules influence its conformational preferences. researchgate.net These simulations track the atomic motions over time, providing a detailed picture of the hydrogen bonding dynamics between the amide group and water, and the fluctuations of the dihedral angles that define the molecule's shape. rsc.orgresearchgate.net At a binding site, the conformational landscape of the ligand can be significantly altered. The molecule may adopt a specific, higher-energy conformation to achieve optimal interactions with the receptor.

Stability of Ligand-Receptor Complexes

The biological activity of many acridine derivatives stems from their ability to intercalate into DNA or bind to enzymes like topoisomerases. nih.govnih.govmdpi.com Molecular docking and molecular dynamics simulations are pivotal in studying the stability of the "Acetamide, N-9-acridinyl-N-methyl-"-receptor complex. These methods predict the preferred binding pose and quantify the strength of the interaction.

For acridine derivatives, the primary mode of interaction with DNA is through intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This interaction is stabilized by several non-covalent forces, which collectively determine the binding affinity and the stability of the complex. Molecular docking studies on similar acridine compounds have highlighted the key interactions involved. mdpi.com A strong correlation has been observed between the lipophilicity of acridine derivatives and their ability to form stable intercalation complexes with DNA. mdpi.com

The stability of such a ligand-receptor complex can be described by the binding affinity (often expressed as a binding constant, Kb), which is related to the free energy of binding (ΔG). A higher binding constant indicates a more stable complex. For related acridine derivatives, Kb values in the range of 104 M-1 have been reported for DNA binding. nih.govmdpi.com

Below is a table summarizing the likely intermolecular interactions contributing to the stability of a complex between "Acetamide, N-9-acridinyl-N-methyl-" and a biological receptor like DNA.

| Interaction Type | Description | Contributing Moieties |

| π-π Stacking | Non-covalent interaction between aromatic rings. The planar acridine ring stacks with the aromatic rings of DNA bases. | Acridine ring, DNA base pairs |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Entire ligand and receptor surface |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amide oxygen, DNA functional groups |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Methyl groups, nonpolar regions of the binding pocket |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Compound Prioritization

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions provide a rapid and cost-effective way to assess the drug-likeness of a molecule before committing to extensive synthesis and testing. nih.gov Various computational models and web-based tools, such as SwissADME, are available for this purpose. nih.govjppres.commdpi.com

These predictive tools analyze the chemical structure of a compound to estimate a range of physicochemical and pharmacokinetic parameters. For "Acetamide, N-9-acridinyl-N-methyl-", these predictions can help to anticipate its behavior in the body, such as its ability to be absorbed from the gut, cross biological membranes, and its likely metabolic fate. The predictions are often guided by established rules, such as Lipinski's rule of five, which helps to assess the oral bioavailability of a compound. jppres.commdpi.com

The following table presents a hypothetical in silico ADME profile for "Acetamide, N-9-acridinyl-N-methyl-", based on typical parameters evaluated for drug candidates.

| Property | Predicted Value/Classification | Implication for Drug Development |

| Molecular Weight | ~262 g/mol | Fulfills Lipinski's rule (< 500) |

| LogP (Lipophilicity) | Moderately lipophilic | Influences absorption and distribution |

| Hydrogen Bond Donors | 0 | Fulfills Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (N in acridine, O in acetamide) | Fulfills Lipinski's rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | Low to moderate | Correlates with membrane permeability |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be a non-permeant | Low potential for CNS side effects jppres.com |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of some CYP isoforms | May be involved in drug-drug interactions |

| Bioavailability Score | Moderate to high | Indicates good potential for oral delivery |

These in silico predictions are valuable for prioritizing compounds in a research pipeline, allowing scientists to focus on molecules with the most promising drug-like properties.

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are fundamental in characterizing the intricate details of Acetamide (B32628), N-9-acridinyl-N-methyl- at an atomic and molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Acetamide, N-9-acridinyl-N-methyl-.

¹H NMR Spectroscopy : In the ¹H NMR spectrum, it is anticipated that the aromatic protons of the acridine (B1665455) ring system will appear as a complex series of multiplets in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would be influenced by the substitution pattern on the acridine core. The N-methyl protons would likely present as a singlet, with a chemical shift influenced by the electronic environment of the amide and the aromatic ring. The acetyl methyl protons would also be expected to appear as a distinct singlet, generally in a more upfield region compared to the aromatic protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The spectrum would display distinct signals for the carbonyl carbon of the acetamide group, typically in the range of 170 ppm. The numerous sp²-hybridized carbons of the acridine moiety would resonate in the aromatic region of the spectrum, from approximately 120 to 150 ppm. The N-methyl and acetyl methyl carbons would give rise to signals in the more shielded, upfield region of the spectrum. The precise chemical shifts would be invaluable for confirming the connectivity of the molecule.

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the complete molecular structure. COSY spectra would reveal the coupling relationships between adjacent protons within the acridine ring system, aiding in the assignment of the aromatic signals. HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the connectivity between protons and their directly attached carbons (HSQC) and carbons that are two or three bonds away (HMBC). These correlations would definitively link the N-methyl and acetyl groups to the acridine core through the nitrogen atom.

A study on phenyl acridine-9-carboxylates and their 10-methyl-9-(phenoxycarbonyl)acridinium salts, which are structurally related to Acetamide, N-9-acridinyl-N-methyl-, has demonstrated the utility of ¹H and ¹³C NMR in elucidating the influence of structure and solvent on chemical shifts and coupling constants nih.gov.

Table 1: Predicted ¹H NMR Spectral Data for Acetamide, N-9-acridinyl-N-methyl-

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acridine-H | 7.0 - 9.0 | Multiplet |

| N-CH₃ | Variable | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for Acetamide, N-9-acridinyl-N-methyl-

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| Acridine-C | 120 - 150 |

| N-CH₃ | Variable |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the characteristic functional groups present in Acetamide, N-9-acridinyl-N-methyl-.

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically found in the region of 1650-1680 cm⁻¹. The aromatic C=C stretching vibrations of the acridine ring would likely appear as a series of bands in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for both the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the acridine moiety are expected to produce strong signals in the Raman spectrum, which can be particularly useful for studying conformational changes and intermolecular interactions.

For comparison, the IR spectrum of N-methyl-N-(2-(methylthio)phenyl)acetamide shows characteristic peaks at 1659 cm⁻¹ (C=O), and in the ranges of 1470-1421 cm⁻¹ for aromatic C=C stretching nih.gov.

Table 3: Expected Infrared Absorption Bands for Acetamide, N-9-acridinyl-N-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

UV-Vis Spectroscopy for Intercalation and Binding Dynamics

UV-Vis spectroscopy is a powerful tool for investigating the interaction of Acetamide, N-9-acridinyl-N-methyl- with DNA. The planar acridine ring is known to intercalate between the base pairs of the DNA double helix. This interaction typically leads to significant changes in the UV-Vis absorption spectrum of the acridine chromophore. A bathochromic (red) shift in the absorption maximum and a hypochromic effect (decreased absorbance) are characteristic indicators of intercalation nist.govresearchgate.net. These spectral changes can be monitored during a titration of the compound with increasing concentrations of DNA to determine the binding affinity and stoichiometry of the interaction.

Circular Dichroism (CD) Spectroscopy for DNA Interaction

Circular Dichroism (CD) spectroscopy is particularly sensitive to changes in the chirality of macromolecules like DNA upon ligand binding. The intrinsic CD spectrum of DNA is altered upon the intercalation of a planar molecule like the acridine moiety of Acetamide, N-9-acridinyl-N-methyl-. The binding can induce a CD signal in the absorption region of the achiral drug molecule, providing further evidence of a strong and specific interaction. Moreover, changes in the DNA's own CD bands can give insights into the conformational alterations of the DNA helix upon binding of the compound nist.gov.

Fluorescence Spectroscopy for Binding and Labeling Studies

The acridine moiety in Acetamide, N-9-acridinyl-N-methyl- is inherently fluorescent, making fluorescence spectroscopy an extremely sensitive technique for studying its binding to DNA and other biological targets. The fluorescence properties, such as the emission wavelength and quantum yield, are often highly sensitive to the local environment of the molecule. Upon intercalation into the DNA double helix, the fluorescence of the acridine ring may be enhanced or quenched, and the emission maximum may shift uobasrah.edu.iqscispace.comresearchgate.net. These changes can be used to quantify the binding affinity and to probe the nature of the binding site. The fluorescent properties also suggest its potential use as a fluorescent label in biological imaging applications. For instance, N-methyl-9-acridone, a related compound, exhibits dual-band emission fluorescence properties that are dependent on its stacking order and intermolecular distance.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of Acetamide, N-9-acridinyl-N-methyl- and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination : High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental composition of the compound.

Fragmentation Analysis : In the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic ions. The analysis of these fragment ions provides a "fingerprint" that can help to confirm the structure of the molecule. For Acetamide, N-9-acridinyl-N-methyl-, characteristic fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the acridinyl moiety and the N-methylacetamide portion. Further fragmentation of the acridine ring system would also be expected. The mass spectrum of the related compound N-methyl-N-(quinolin-8-yl)acetamide shows a molecular ion peak and characteristic fragments that aid in its identification nih.gov.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Acetamide, N-9-acridinyl-N-methyl- |

| Phenyl acridine-9-carboxylates |

| 10-methyl-9-(phenoxycarbonyl)acridinium salts |

| N-methyl-N-(2-(methylthio)phenyl)acetamide |

| N-methyl-9-acridone |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for separating components of a mixture and determining the purity of a substance. For a compound like Acetamide, N-9-acridinyl-N-methyl-, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. While specific HPLC methods for Acetamide, N-9-acridinyl-N-methyl- are not extensively detailed in publicly available literature, general principles for analyzing related acetamide and acridine derivatives can be extrapolated.

A typical reverse-phase HPLC (RP-HPLC) method would be employed to assess the purity of Acetamide, N-9-acridinyl-N-methyl-. The conditions for such an analysis would involve a stationary phase, a mobile phase, and a detector.

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., Newcrom R1) | A non-polar stationary phase for reverse-phase chromatography. |

| Mobile Phase | Acetonitrile (MeCN) and Water | A common solvent system for eluting compounds of moderate polarity. |

| Additive | Formic Acid or Phosphoric Acid | To control the pH of the mobile phase and improve peak shape. Formic acid is preferred for MS compatibility. |

| Detection | UV-Vis Detector | The acridine moiety has a strong chromophore, making UV detection highly sensitive for this class of compounds. |

The retention time of the compound would be a key identifier under specific conditions. By running a sample and comparing it to a reference standard, the purity of Acetamide, N-9-acridinyl-N-methyl- can be quantified. The presence of other peaks would indicate impurities, which could be starting materials, by-products, or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is exceptionally powerful for both identifying and quantifying compounds in complex mixtures. For Acetamide, N-9-acridinyl-N-methyl-, LC-MS serves two primary purposes: confirming the molecular weight of the synthesized compound and identifying any impurities.

Following separation on an HPLC column, the eluent is introduced into the mass spectrometer. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Key LC-MS Data for Compound Verification:

| Analytical Parameter | Expected Result for C₁₆H₁₄N₂O | Significance |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | ESI is a soft ionization technique suitable for polar organic molecules, and the basic nitrogen atoms in the acridine ring would readily accept a proton. |

| Expected [M+H]⁺ Ion | m/z 251.12 | The detection of the protonated molecule confirms the molecular weight of the compound (250.29 g/mol ). |

| Fragment Ions | Dependent on MS/MS analysis | Fragmentation patterns can provide structural information, confirming the connectivity of the acetyl and methyl groups to the acridine core. |

LC-MS is particularly valuable for analyzing crude reaction mixtures to monitor the progress of a synthesis or for the characterization of metabolites in biological studies. The high sensitivity of LC-MS allows for the detection of trace-level impurities that might be missed by other methods.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformational details.

To date, a specific crystal structure for Acetamide, N-9-acridinyl-N-methyl- has not been reported in the primary scientific literature. However, the crystal structures of closely related acridine derivatives have been solved, providing insight into the likely solid-state conformation. For instance, the analysis of related N-acridinyl acetamides reveals a generally planar acridine ring system.

Should a suitable single crystal of Acetamide, N-9-acridinyl-N-methyl- be grown, X-ray diffraction analysis would yield a wealth of structural information.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value/Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Bond Lengths (Å) | C-N, C=O, C-C | Provides precise measurements of the distances between atoms, confirming the bonding arrangement. |

| Bond Angles (°) | C-N-C, O=C-N | Defines the angles between adjacent bonds, revealing the local geometry. |

| Torsion Angles (°) | e.g., about the N-acetyl bond | Describes the conformation of the molecule, such as the orientation of the acetamide group relative to the acridine plane. |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking | Reveals how the molecules pack together in the crystal lattice, which influences physical properties like melting point and solubility. |

The acquisition of such data would be invaluable for confirming the N-methylation and the N-9-acridinyl connectivity, as well as understanding the supramolecular chemistry of the compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Complex Analogues

The development of novel and efficient synthetic routes is paramount for the exploration of the chemical space around the Acetamide (B32628), N-9-acridinyl-N-methyl- scaffold. Future research is anticipated to focus on creating more complex analogues with tailored properties. This involves not only the modification of the N-methyl-acetamide side chain but also substitutions on the acridine (B1665455) core.

One promising approach involves the diversification of the acetamide moiety. For instance, the synthesis of a series of 9-acridinyl amino acid derivatives has demonstrated the feasibility of introducing varied amino acid side chains, which in some cases led to potent anticancer activity. nih.gov A similar strategy could be employed to generate a library of N-9-acridinyl-N-alkyl-acetamide analogues with varying alkyl groups to probe structure-activity relationships.

Furthermore, inspiration can be drawn from the synthesis of related heterocyclic compounds. For example, the synthesis of N,N-disubstituted pyrazolopyrimidine acetamide derivatives has been achieved through a multi-step process starting from commercially available reagents. mdpi.com Adopting and modifying such multi-step synthetic sequences could allow for the construction of intricate acridine-based structures. The introduction of hydrophilic groups is another key strategy to improve the physicochemical properties of acridine-containing compounds, as demonstrated by the synthesis of N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide to enhance water solubility. researchgate.net

A summary of potential synthetic strategies is presented below:

| Synthetic Strategy | Rationale | Potential Outcome |

| Side Chain Modification | Exploration of structure-activity relationships (SAR) by varying the N-alkyl group and the acetamide backbone. | A library of analogues with potentially enhanced biological activity or altered physicochemical properties. |

| Acridine Core Substitution | Introduction of various functional groups onto the acridine ring system to modulate electronic and steric properties. | Fine-tuning of target binding affinity and selectivity. |

| Convergent Synthesis | Development of efficient multi-step reaction sequences to build complex analogues from simpler starting materials. | Increased synthetic efficiency and access to a wider range of structural diversity. |

| Introduction of Hydrophilic Moieties | Incorporation of polar functional groups or side chains to improve aqueous solubility and bioavailability. | Analogues with more favorable pharmacokinetic profiles for potential therapeutic applications. |

Advanced Mechanistic Investigations in Non-Clinical Models

Understanding the precise molecular mechanisms by which Acetamide, N-9-acridinyl-N-methyl- and its analogues exert their biological effects is crucial for their further development. Future research should employ a range of non-clinical models to elucidate these mechanisms.

Drawing parallels from studies on other acridine derivatives, it is plausible that N-9-acridinyl-N-methyl-acetamide analogues could exhibit anticancer properties. nih.gov Mechanistic studies in various cancer cell lines, such as the A549 lung epithelial carcinoma cell line, could reveal effects on cell proliferation, apoptosis, and cell cycle progression. nih.govnih.gov For instance, some 9-acridinyl amino acid derivatives have been shown to induce a G2/M cell cycle block or trigger apoptosis independently of cell cycle regulation. nih.gov

Key mechanistic aspects to be investigated include:

DNA Intercalation and Topoisomerase Inhibition: The planar acridine ring is a classic DNA intercalator, and many acridine derivatives are known to inhibit topoisomerase enzymes. nih.gov Biophysical techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to study the DNA binding properties of new analogues. In vitro enzyme assays will be essential to determine their inhibitory potential against topoisomerases I and II.

Cellular Signaling Pathways: Investigating the impact of these compounds on key cellular signaling pathways involved in cell survival, proliferation, and death (e.g., MAPK, PI3K/Akt, and p53 pathways) will provide a deeper understanding of their mode of action.

Off-Target Effects: A comprehensive assessment of potential off-target effects is necessary. This can be achieved through broad-based screening against a panel of kinases and other enzymes, as well as cellular toxicity studies in normal, non-cancerous cell lines to establish a therapeutic window. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design Research

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel drug candidates based on the Acetamide, N-9-acridinyl-N-methyl- scaffold. nih.govzenodo.orgnih.govmdpi.comresearchgate.net These computational tools can be applied at various stages of the drug design process. nih.gov

De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and recurrent neural networks (RNNs), can be trained on existing libraries of acridine derivatives to generate novel molecular structures with desired properties. nih.govnih.gov This allows for the exploration of a vast chemical space that may not be easily accessible through traditional synthetic methods.

High-Throughput Virtual Screening: ML models can be developed to predict the biological activity and physicochemical properties of virtual compounds. nih.gov By training these models on experimental data, it becomes possible to rapidly screen large virtual libraries of N-9-acridinyl-N-methyl-acetamide analogues to identify the most promising candidates for synthesis and experimental testing.

Predictive Modeling: AI and ML algorithms can be used to build predictive models for various endpoints, including binding affinity, selectivity, and pharmacokinetic properties. nih.gov This can help in prioritizing compounds for further development and in understanding the complex relationships between chemical structure and biological activity.

| AI/ML Application | Description | Potential Impact on Research |

| Generative Models | Algorithms that create new data, in this case, novel molecular structures. | Design of unique Acetamide, N-9-acridinyl-N-methyl- analogues with optimized properties. |

| Predictive QSAR | Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. | Rapid estimation of the potency and selectivity of virtual compounds, guiding synthetic efforts. |

| Pharmacokinetic Modeling | Prediction of absorption, distribution, metabolism, and excretion (ADME) properties. | Early identification of candidates with favorable drug-like properties, reducing late-stage attrition. |

Development of Advanced Analytical Probes Based on the Acetamide, N-9-acridinyl-N-methyl- Scaffold

The intrinsic fluorescence of the acridine core makes the Acetamide, N-9-acridinyl-N-methyl- scaffold an excellent candidate for the development of advanced analytical probes. The synthesis of N-9-Acridinyl-α-aminoacetic Acid and its application as a fluorospectrophotometric probe for the detection of copper ions serves as a prime example of this potential. mat-test.com